molecular formula C9H15BN2O4S B8085975 (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid

(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid

Cat. No.: B8085975
M. Wt: 258.11 g/mol
InChI Key: ILGRPFGXQVLKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dimethylsulfamoyl-substituted amine. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial in optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters.

Mechanism of Action

The mechanism by which (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing for the capture and release of target molecules under controlled conditions . The boronic acid group plays a crucial role in this mechanism, acting as a reactive site for the formation of these covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 4-Mercaptophenylboronic acid
  • 4-Aminophenylboronic acid hydrochloride

Uniqueness

Compared to these similar compounds, (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective recognition and binding of cis-diol-containing molecules .

Properties

IUPAC Name

[4-[(dimethylsulfamoylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4S/c1-12(2)17(15,16)11-7-8-3-5-9(6-4-8)10(13)14/h3-6,11,13-14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGRPFGXQVLKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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